In Vitro Cytotoxicity Profile: 5-Cyclohexylsalicylic Acid Demonstrates Cell Line-Dependent IC50 Values
In vitro cytotoxicity assessments reveal that 5-cyclohexylsalicylic acid (5-CHSA) exhibits a dose-dependent reduction in cell viability against human cancer cell lines, with IC50 values of 20 µM for HeLa (cervical cancer) cells and 15 µM for MCF-7 (breast cancer) cells . These values provide a specific, quantitative benchmark for its potency in cellular assays, which can be contrasted with the widely documented, but often lower, micromolar potency of unsubstituted salicylic acid in similar cancer cell models [1].
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | HeLa: 20 µM; MCF-7: 15 µM |
| Comparator Or Baseline | Salicylic Acid (typical IC50 range in cancer cell lines: >100 µM to low mM) |
| Quantified Difference | 5-CHSA demonstrates a potency increase of at least 5- to 10-fold compared to salicylic acid in comparable assays. |
| Conditions | Standard MTT or similar cell viability assay, 48-72 hour exposure. |
Why This Matters
This data provides a quantifiable baseline for researchers evaluating 5-CHSA's anticancer potential, enabling direct comparison with other compounds and justifying its selection over less potent salicylic acid derivatives.
- [1] Sankpal, U. T., et al. (2017). Salicylic acid metabolites and derivatives inhibit CDK activity: Novel insights into aspirin's chemopreventive effects against colorectal cancer. Seminars in Cancer Biology, 49, 57-65. (Provides context for salicylic acid's potency in cancer cells.) View Source
